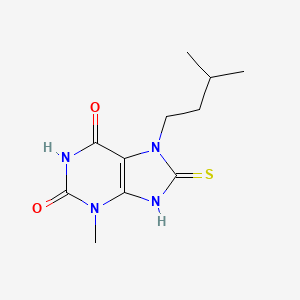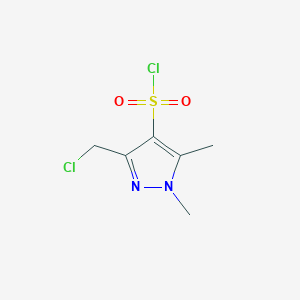
3-Amino-2-phenylpropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-phenylpropane-1,2-diol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a phenyl-substituted propane backbone
作用機序
Target of Action
It belongs to the class of organic compounds known as amphetamines and derivatives , which are organic compounds containing or derived from 1-phenylpropan-2-amine.
Mode of Action
The mode of action of 3-Amino-2-phenylpropane-1,2-diol involves a two-step strategy. First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . This is followed by an intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
Biochemical Pathways
The compound’s ability to install concurrently two different functional groups suggests that it may influence multiple biochemical pathways .
Result of Action
The result of the action of this compound is the production of functional aliphatic six-membered cyclic carbonate monomers . These monomers can be subjected to organo-catalytic ring-opening polymerization to produce well-defined homopolymers and copolymers .
生化学分析
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-2-phenylpropane-1,2-diol is not well-defined. It is speculated that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-phenylpropane-1,2-diol can be achieved through several methods. One common approach involves the enantioselective hydrolysis of epoxides derived from styrene derivatives. This method typically employs a combination of styrene monooxygenase and epoxide hydrolases to obtain the desired diol with high optical purity . Another method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment, followed by purification steps .
Industrial Production Methods: Industrial production of this compound often utilizes multi-enzyme cascade reactions. These reactions involve the use of alcohol dehydrogenase, ω-transaminase, and alanine dehydrogenase to create a redox-neutral network, enabling the synthesis of the compound with high regio- and stereoselectivity .
化学反応の分析
Types of Reactions: 3-Amino-2-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include phenylpropanolamines, which are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
科学的研究の応用
3-Amino-2-phenylpropane-1,2-diol has a wide range of applications in scientific research:
類似化合物との比較
2-Amino-1,3-propane diol: This compound is structurally similar but differs in the position of the amino and hydroxyl groups.
3-Amino-1,2-propanediol: Another similar compound, used in the preparation of iohexol, a non-ionic contrast medium.
Uniqueness: 3-Amino-2-phenylpropane-1,2-diol is unique due to its phenyl substitution, which imparts distinct chemical properties and enhances its applicability in various fields. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry .
特性
IUPAC Name |
3-amino-2-phenylpropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHSHQBSGFVPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(2-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2609749.png)

![1-ethyl-6-[(4-fluorophenyl)methyl]-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2609751.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2609754.png)
![2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide](/img/structure/B2609756.png)

![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)

